4-Bromo-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,5-dimethoxybenzene
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Overview
Description
4-Bromo-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,5-dimethoxybenzene is a complex organic compound that features a bromine atom, an imidazole ring, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,5-dimethoxybenzene typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions.
Sulfonylation: The imidazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.
Bromination: The final step involves the bromination of the aromatic ring using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,5-dimethoxybenzene can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-Bromo-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,5-dimethoxybenzene has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,5-dimethoxybenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its target.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxybenzene: Lacks the imidazole and sulfonyl groups, making it less versatile in terms of chemical reactivity and applications.
1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,5-dimethoxybenzene: Lacks the bromine atom, which limits its use in substitution and coupling reactions.
Uniqueness
4-Bromo-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,5-dimethoxybenzene is unique due to the presence of both the bromine atom and the sulfonyl-imidazole moiety. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O4S/c1-5-14-16-9(2)8-17(14)22(18,19)13-7-11(20-3)10(15)6-12(13)21-4/h6-8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSDHWBUQYOTAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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